2-Methylacridine-9-carbaldehyde
Overview
Description
2-Methylacridine-9-carbaldehyde is an organic compound with the molecular formula C15H11NO It is a derivative of acridine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s used in the synthesis of peptide-acridine/acridone conjugates, which are potential anticancer, antiviral, and antiprion drugs . This suggests that it may interact with targets relevant to these diseases.
Mode of Action
It’s known to be used in the synthesis of peptide-acridine/acridone conjugates , which suggests it may interact with its targets through these conjugates
Biochemical Pathways
Given its use in the synthesis of potential anticancer, antiviral, and antiprion drugs , it’s plausible that it may affect pathways related to these conditions.
Result of Action
Its role in the synthesis of potential anticancer, antiviral, and antiprion drugs suggests it may have effects relevant to these conditions.
Biochemical Analysis
Biochemical Properties
2-Methylacridine-9-carbaldehyde has been used in the synthesis of peptide-acridine/acridone conjugates, which are potential anticancer, antiviral, and antiprion drugs
Cellular Effects
Acridine derivatives, a class of compounds to which this compound belongs, are known for their high cytotoxic activity . They have potential anticancer properties and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an acridine derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylacridine-9-carbaldehyde typically involves the reaction of 2-methylacridine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-methylacridine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Methylacridine-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-Methylacridine-9-carboxylic acid.
Reduction: 2-Methylacridine-9-methanol.
Substitution: Various substituted acridine derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylacridine-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 2-Methylacridine-9-carbaldehyde, known for its use in the synthesis of dyes and drugs.
9-Aminoacridine: A derivative of acridine with applications in microbiology and medicine.
2-Methylacridine: The precursor to this compound, used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both a methyl group and an aldehyde group on the acridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methylacridine-9-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBZGMVFXCKDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990609 | |
Record name | 2-Methylacridine-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70401-29-5 | |
Record name | 2-Methyl-9-acridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70401-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylacridine-9-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070401295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylacridine-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylacridine-9-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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